molecular formula C16H11BrN2O2S B2786000 4-acetyl-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide CAS No. 892856-46-1

4-acetyl-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2786000
CAS RN: 892856-46-1
M. Wt: 375.24
InChI Key: ZBDYJBFYJQTZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide, also known as ABBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ABBA is a benzothiazole derivative that has been synthesized through various methods and has been found to have promising biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide is not fully understood, but it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death.
Biochemical and Physiological Effects
This compound has been found to have promising biochemical and physiological effects. In addition to its anticancer and antibacterial properties, this compound has been found to have antioxidant properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-acetyl-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide in lab experiments is its potential as a versatile compound with applications in various fields. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

For research on 4-acetyl-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide include further studies on its mechanism of action, as well as its potential applications in other fields such as materials science and environmental science. Additionally, further studies on the toxicity and safety of this compound are needed to determine its potential as a therapeutic agent. Overall, this compound has shown promise as a versatile compound with potential applications in various fields.

Synthesis Methods

4-acetyl-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide can be synthesized using a variety of methods, including the reaction between 4-bromo-1,3-benzothiazol-2-amine and acetic anhydride in the presence of a catalyst. Other methods include the reaction between 4-bromo-1,3-benzothiazol-2-amine and acetic acid followed by the addition of acetic anhydride and a catalyst.

Scientific Research Applications

4-acetyl-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been found to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential use as an antibacterial agent.

properties

IUPAC Name

4-acetyl-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2S/c1-9(20)10-5-7-11(8-6-10)15(21)19-16-18-14-12(17)3-2-4-13(14)22-16/h2-8H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDYJBFYJQTZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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